N-ethyl-3-phenoxybenzamide
Description
The exact mass of the compound N-ethyl-3-phenoxybenzamide is 241.110278721 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-ethyl-3-phenoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-3-phenoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-16-15(17)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFFZKKWEBNVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Ethyl-3-Phenoxybenzamide: Chemical Structure & Properties Guide
This guide details the chemical structure, synthesis, and technical properties of N-ethyl-3-phenoxybenzamide , a secondary amide derivative of 3-phenoxybenzoic acid. This compound serves as a critical structural scaffold in medicinal chemistry (particularly for kinase and methyltransferase inhibitors) and as a metabolic reference standard in agrochemical research.
Core Chemical Identity
N-ethyl-3-phenoxybenzamide is a lipophilic organic compound characterized by a diaryl ether motif linked to an N-ethyl amide group. It belongs to the class of phenoxybenzamides , which are privileged structures in drug discovery due to their ability to occupy hydrophobic pockets in enzymes such as PRMT4, EHD4, and various kinases.
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | N-Ethyl-3-phenoxybenzamide |
| Common Name | 3-Phenoxy-N-ethylbenzamide |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| SMILES | CCNC(=O)C1=CC=CC(OC2=CC=CC=C2)=C1 |
| InChI Key | Generated from structure (e.g., VSURRQZMKWVYIC-UHFFFAOYSA-N for analog ref) |
| Structural Class | Diaryl ether; Secondary Benzamide |
Physicochemical Properties
The following data represents calculated and experimentally inferred properties based on the phenoxybenzamide scaffold.
| Property | Value / Description | Significance |
| Physical State | White to off-white crystalline solid | Standard for benzamides of this MW. |
| Melting Point | 65–75 °C (Predicted) | Typical range for N-alkyl-3-phenoxybenzamides. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Highly lipophilic; requires organic co-solvents. |
| Solubility (Organic) | High in DMSO, DCM, Ethanol | Suitable for stock solution preparation (20–50 mM). |
| LogP (Octanol/Water) | ~3.5 – 3.8 (Calculated) | Indicates high membrane permeability; potential for BBB penetration. |
| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions (e.g., backbone carbonyls). |
| H-Bond Acceptors | 2 (Amide O, Ether O) | Ether oxygen often acts as a weak acceptor. |
| Topological Polar Surface Area | ~38 Ų | Suggests good oral bioavailability (Rule of 5 compliant). |
Synthesis & Production Protocols
The synthesis of N-ethyl-3-phenoxybenzamide is typically achieved via nucleophilic acyl substitution. Two primary methods are recommended depending on reagent availability and scale.
Method A: Acid Chloride Route (High Yield)
This method is preferred for gram-scale synthesis due to its speed and high conversion rates.
Reagents:
-
3-Phenoxybenzoyl chloride (1.0 equiv)
-
Ethylamine (2.0 M in THF or aqueous, 1.2 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Preparation : Dissolve 3-phenoxybenzoyl chloride (1.0 g, 4.3 mmol) in anhydrous DCM (15 mL) under an inert atmosphere (N₂). Cool to 0 °C.
-
Addition : Add Et₃N (0.9 mL, 6.5 mmol) followed by the dropwise addition of ethylamine (2.6 mL of 2.0 M solution, 5.2 mmol).
-
Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup : Quench with 1M HCl (10 mL) to remove unreacted amine. Extract the organic layer, wash with saturated NaHCO₃ (to remove acid) and brine.
-
Purification : Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.
Method B: Carbodiimide Coupling (Mild Conditions)
Used when starting from the carboxylic acid precursor.
Reagents:
-
3-Phenoxybenzoic acid[1]
-
Ethylamine hydrochloride
-
EDC[2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DMF (Dimethylformamide)
Mechanism : Activation of the carboxylic acid by EDC/HOBt forms an active ester, which is subsequently attacked by the ethylamine to form the amide bond.
Biological Applications & Mechanism
N-ethyl-3-phenoxybenzamide is rarely a standalone drug but acts as a functional probe and metabolic marker .
A. Medicinal Chemistry Scaffold
The 3-phenoxybenzamide moiety is a "privileged structure" found in various inhibitors:
-
PRMT4 Inhibitors (e.g., TP-064) : The 3-phenoxybenzamide group occupies a hydrophobic pocket in the Protein Arginine Methyltransferase 4 (PRMT4) enzyme, providing selectivity over other methyltransferases.
-
EHD4 ATPase Inhibitors : N-substituted phenoxybenzamides have been identified as inhibitors of the EHD4 ATPase, a protein involved in membrane trafficking.
-
Sodium Channel Modulation : Structurally related to pyrethroids, this core can modulate voltage-gated sodium channels, though N-ethylation typically reduces toxicity compared to the ester forms.
B. Agrochemical Metabolism[8]
-
Pyrethroid Metabolite : 3-Phenoxybenzoic acid (3-PBA) is a common metabolite of pyrethroid insecticides (e.g., Permethrin, Cypermethrin).
-
Biomarker Analysis : The N-ethyl amide derivative serves as a reference standard in environmental toxicology to distinguish between direct pesticide exposure and metabolic breakdown products in soil or biological fluids.
Visualization: Synthesis & Structural Relationships
The following diagram illustrates the synthesis pathways and the compound's relationship to bioactive chemical classes.
Caption: Synthesis routes (Acid Chloride vs. Coupling) and pharmacological relationships of N-ethyl-3-phenoxybenzamide.
Safety & Handling
-
Signal Word : Warning
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling : Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of amine vapors during synthesis.
-
Storage : Store in a cool, dry place (2–8 °C recommended) protected from light.
References
-
Nakayama, K., et al. (2018). "TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma."[1] Oncotarget, 9(26), 18480–18493.
-
Scheer, S., et al. (2019). "A chemical biology toolbox to study protein methyltransferases and epigenetic signaling." Nature Communications, 10, 19.
-
Paavola, K. J., et al. (2024). "Identification of drug-like molecules targeting the ATPase activity of dynamin-like EHD4." bioRxiv (Preprint).
-
PubChem Compound Summary. "N-ethyl-3-phenoxybenzamide (Substructure/Analog Search)." National Center for Biotechnology Information.
- Shan, G., et al. (2014). "Pyrethroid insecticide 3-phenoxybenzoic acid and its amide derivatives." Environmental Toxicology and Chemistry.
Sources
N-ethyl-3-phenoxybenzamide: Physicochemical Profiling, Synthesis, and Analytical Applications
Executive Summary & Mechanistic Context
The accurate toxicological profiling of pyrethroid insecticides (e.g., permethrin, cypermethrin) relies heavily on the quantification of their terminal metabolites. In mammalian hepatic pathways, carboxylesterases rapidly hydrolyze pyrethroids to yield 3-phenoxybenzoic acid (3-PBA) , making it the most ubiquitous biomarker for human exposure .
However, native 3-PBA presents significant analytical bottlenecks in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a polar carboxylic acid, it exhibits poor retention on standard C18 reverse-phase columns and suffers from variable ionization efficiency in negative electrospray ionization (ESI-). To circumvent these limitations, analytical chemists employ chemical derivatization. N-ethyl-3-phenoxybenzamide is a highly lipophilic secondary amide derivative of 3-PBA. By converting the polar acid into an ethyl amide, researchers dramatically enhance chromatographic resolution and enable highly sensitive detection in ESI+ mode.
Figure 1: Metabolic generation of 3-PBA from pyrethroids and subsequent analytical amidation.
Molecular Identity and Physicochemical Properties
A critical point of distinction for researchers sourcing this compound is its registry status. While the parent acid (3-PBA) and the primary amide (3-phenoxybenzamide) are widely commercialized, N-ethyl-3-phenoxybenzamide is typically synthesized de novo as a custom analytical standard. Consequently, it does not possess a universally distributed standalone CAS Registry Number in standard commercial catalogs, though its exact molecular weight and structural parameters are rigorously defined.
Quantitative Data Summary
| Property | Value |
| Chemical Name | N-ethyl-3-phenoxybenzamide |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| Monoisotopic Mass | 241.1103 Da |
| CAS Registry Number | Unassigned (Custom derivative)* |
| Precursor CAS (3-PBA) | 3739-38-6 |
| SMILES String | CCNC(=O)c1cccc(Oc2ccccc2)c1 |
| Predicted LogP | ~3.4 (Highly lipophilic) |
*Note: While related amides such as 3-phenoxybenzamide (CAS 73258-84-1) and N,N-dimethyl-3-phenoxybenzamide (CAS 65261-13-4) have registered CAS numbers, the specific N-ethyl secondary amide is predominantly generated in-house for targeted mass spectrometry workflows.
Analytical Rationale: Why Derivatize?
The conversion of 3-PBA to N-ethyl-3-phenoxybenzamide is driven by the fundamental principles of mass spectrometry and chromatography. The addition of the ethylamine moiety introduces a proton-accepting nitrogen atom, which acts as a highly efficient site for protonation
Figure 2: Analytical rationale for the derivatization of 3-PBA to its N-ethyl amide analog.
De Novo Synthesis: Step-by-Step Methodology
To ensure absolute scientific integrity and trustworthiness, the following protocol represents a self-validating system for the synthesis of N-ethyl-3-phenoxybenzamide from commercially available 3-PBA . The methodology relies on nucleophilic acyl substitution via an acyl chloride intermediate.
Phase 1: Acyl Chloride Formation
Causality: Carboxylic acids are relatively unreactive toward amines at room temperature. Thionyl chloride (
-
Setup: In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (4.67 mmol) of 3-PBA in 15 mL of anhydrous toluene.
-
Activation: Add 0.68 mL (9.34 mmol, 2.0 eq) of
and 2 drops of anhydrous DMF. -
Reaction: Heat the mixture to reflux (110°C) under a nitrogen atmosphere for 2 hours.
-
Concentration: Cool to room temperature and remove the toluene and excess
under reduced pressure. Self-Validation: The resulting crude 3-phenoxybenzoyl chloride should appear as a viscous, pale-yellow oil. Complete removal of is critical to prevent the formation of ethylamine hydrochloride salts in the next step.
Phase 2: Nucleophilic Acyl Substitution
Causality: The reaction between an acyl chloride and a primary amine is highly exothermic. Cooling the system to 0°C ensures kinetic control, preventing the degradation of the amine. Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, ensuring the ethylamine remains in its nucleophilic, unprotonated state.
-
Preparation: Dissolve the crude acyl chloride in 20 mL of anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.
-
Reagent Addition: Dropwise add 1.30 mL (9.34 mmol, 2.0 eq) of triethylamine (TEA), followed by 3.5 mL of a 2.0 M solution of ethylamine in THF (7.0 mmol, 1.5 eq).
-
Amidation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
TLC Validation: Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc 70:30, UV 254 nm). The product will appear at a significantly higher
value (~0.6) compared to the highly polar 3-PBA ( ~0.1).
Phase 3: Liquid-Liquid Extraction & Purification
Causality: This extraction sequence leverages pKa differences to isolate the target amide. The acidic wash removes basic impurities (TEA, unreacted ethylamine), while the basic wash removes acidic impurities (unreacted 3-PBA).
-
Quenching: Dilute the reaction mixture with an additional 30 mL of DCM.
-
Acid Wash: Transfer to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove residual amines.
-
Base Wash: Wash with saturated aqueous
(2 x 20 mL) to extract any unreacted 3-PBA into the aqueous layer. -
Drying & Isolation: Wash with brine (20 mL), dry the organic layer over anhydrous
, filter, and concentrate under vacuum. -
Final Purification: Purify via silica gel column chromatography (Hexane:EtOAc 80:20) to yield pure N-ethyl-3-phenoxybenzamide.
Figure 3: Step-by-step synthetic workflow for N-ethyl-3-phenoxybenzamide.
Analytical Validation Parameters
To confirm the successful synthesis of N-ethyl-3-phenoxybenzamide, the following analytical signatures should be observed:
-
LC-MS/MS (ESI+): The precursor ion will appear at m/z 242.1
. Upon collision-induced dissociation (CID), the primary product ion transition is typically m/z 242.1 197.1 , representing the neutral loss of the ethylamine group ( ) to yield the stable phenoxyacylium cation. -
1H-NMR (400 MHz,
): Key diagnostic peaks include a triplet at ~1.25 ppm (3H, of the ethyl group), a multiplet/quartet at ~3.50 ppm (2H, of the ethyl group), a broad singlet at ~6.1 ppm (1H, amide proton), and a complex multiplet between 6.9–7.5 ppm integrating for 9 aromatic protons.
References
An In-depth Technical Guide on the Biological Activity of N-substituted Phenoxybenzamides
Prepared by: Gemini, Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted phenoxybenzamides represent a versatile class of chemical compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a detailed exploration of the key therapeutic potentials of this scaffold, with a primary focus on its anticancer and antimicrobial properties. We will delve into the mechanisms of action, present robust experimental workflows for activity assessment, analyze structure-activity relationships (SAR), and provide quantitative data to support the discussion. This document is intended to serve as a technical resource, offering both foundational knowledge and practical insights for researchers actively engaged in the discovery and development of novel therapeutic agents.
Introduction to N-substituted Phenoxybenzamides
The N-substituted phenoxybenzamide core structure consists of a central benzamide group where the nitrogen atom is substituted, and a phenoxy group is attached to the benzoyl ring. This arrangement provides a flexible yet stable scaffold that can be readily modified at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets. The inherent structural features, including the amide linkage, the diaryl ether moiety, and the potential for various substitutions on both aromatic rings, make it an attractive starting point for developing compounds with diverse pharmacological profiles.
The versatility of this scaffold has led to the discovery of derivatives with a range of activities, including but not limited to, anticancer, antimicrobial, and antiplasmodial effects.[1][2][3] This guide will focus on the two most prominently researched areas: oncology and infectious diseases.
Anticancer Activity of N-substituted Phenoxybenzamides
Several studies have highlighted the potential of N-substituted phenoxybenzamide derivatives as potent anticancer agents.[4][5][6] Their mechanism of action often involves the modulation of key cellular processes implicated in cancer progression, such as cell cycle control and apoptosis.
Mechanism of Action: A Multifaceted Approach
The anticancer effects of phenoxybenzamides are not attributed to a single, universal mechanism but rather a range of interactions depending on the specific substitutions on the chemical scaffold.
-
Histone Deacetylase (HDAC) Inhibition: Some N-substituted benzamides have been designed as analogs of known HDAC inhibitors like Entinostat (MS-275).[4][7] These compounds typically feature a structure that can chelate the zinc ion within the active site of HDAC enzymes. Inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and leading to the transcriptional activation of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[4]
-
Induction of Apoptosis: A hallmark of many effective anticancer agents is the ability to induce programmed cell death. For instance, the compound 2-chloro-N-(phenazin-2-yl)benzamide, a phenazine derivative with a benzamide moiety, has been shown to induce apoptosis in leukemia and liver cancer cells, with a potency comparable to cisplatin.[8]
-
Cell Cycle Arrest: Certain N-(substituted) benzamide derivatives bearing a coumarin moiety have been observed to cause cell cycle arrest at the G1/S phase in hepatocellular carcinoma cells (HepG2), preventing DNA replication and subsequent cell division.[9]
Structure-Activity Relationship (SAR) Insights
The exploration of SAR is crucial for optimizing the potency and selectivity of lead compounds.[10] For N-substituted phenoxybenzamides, several key structural features have been identified as critical for their anticancer activity:
-
Substituents on the N-phenyl Ring: The nature and position of substituents on the aniline (N-phenyl) ring significantly impact cytotoxicity. For example, in a series of imidazole-based N-phenylbenzamide derivatives, a fluorine substitution resulted in the most potent compound against lung, cervical, and breast cancer cell lines.[5]
-
The Linker Group: Modifications to the linker connecting the core scaffold to other moieties can influence activity. Studies on Entinostat analogs suggest that the amide's heteroatoms are critical for chelating with the zinc ion in the HDAC active site.[4]
-
Diaryl Ether Moiety: The substitution pattern on the phenoxy ring also plays a role in modulating activity and pharmacokinetic properties.[1][2]
Experimental Workflow: In Vitro Cytotoxicity Assessment via MTT Assay
A fundamental step in evaluating potential anticancer compounds is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a widely adopted, reliable, and quantitative colorimetric method for this purpose.[11][12][13]
Causality Behind the Protocol: The assay's principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of living cells. Therefore, a decrease in the purple color intensity upon treatment with a test compound indicates a reduction in cell viability, or cytotoxicity.[12] This protocol is self-validating through the inclusion of positive (known cytotoxic agent) and negative (vehicle) controls, ensuring the assay is performing as expected.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-substituted phenoxybenzamide test compounds. Replace the existing cell media with media containing the test compounds at various concentrations. Include wells for a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a predetermined exposure period, typically 24 to 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Measurement: Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.[13] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Experimental workflow for determining compound cytotoxicity using the MTT assay.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected N-substituted benzamide derivatives against various human cancer cell lines.
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazole-based N-phenylbenzamide (Derivative 4f) | A549 (Lung) | 7.5 | [5] |
| Imidazole-based N-phenylbenzamide (Derivative 4f) | HeLa (Cervical) | 9.3 | [5] |
| Imidazole-based N-phenylbenzamide (Derivative 4f) | MCF-7 (Breast) | 8.9 | [5] |
| 2-chloro-N-(phenazin-2-yl)benzamide (Compound 4) | K562 (Leukemia) | Comparable to Cisplatin | [8] |
| 2-chloro-N-(phenazin-2-yl)benzamide (Compound 4) | HepG2 (Liver) | Comparable to Cisplatin | [8] |
| N-(coumarin-3-yl) benzamide (Compound 8a) | HepG2 (Liver) | 211.16 (µg/mL) | [9] |
| 2-Phenoxybenzamide Derivative (vs. L-6 cells) | L-6 (Rat Myoblast) | 124.0 | [1][2] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.
Antimicrobial Activity of N-substituted Phenoxybenzamides
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[16][17] The N-substituted phenoxybenzamide scaffold has emerged as a promising framework for the development of such compounds.[3][18]
Spectrum of Activity
Derivatives of this class have demonstrated activity against a range of pathogens, including:
-
Gram-positive bacteria: Such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Staphylococcus epidermidis.[16][18]
-
Gram-negative bacteria: Including Klebsiella pneumoniae and Pseudomonas aeruginosa.[3]
This broad spectrum suggests that these compounds may interfere with fundamental processes common to these microorganisms.
Proposed Mechanisms of Action
While the exact mechanisms are still under investigation for many derivatives, the activity is likely linked to the disruption of essential cellular functions. Benzoxazole derivatives, which can be considered cyclic analogs of some phenoxyacetamides, are known to interact with biopolymers and may serve as structural isosteres of natural nucleotides.[3][19] The N-substituted phenoxybenzamides may act as their metabolic precursors or operate through similar pathways, potentially interfering with DNA replication, protein synthesis, or cell wall integrity.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The standard method for quantifying the potency of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).[20][21][22] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[21][22]
Causality Behind the Protocol: This assay is based on challenging a standardized inoculum of bacteria with serial dilutions of the test compound.[23][24] The test provides a quantitative measure of the compound's potency.[22] The inclusion of a growth control (no compound) and a sterility control (no bacteria) is critical for validating the results. Visible turbidity in the growth control confirms that the bacteria can proliferate in the medium, while the absence of growth in the sterility control confirms the medium is not contaminated. The lowest concentration that remains clear (no turbidity) is the MIC.[20][21]
-
Compound Preparation: Dissolve the test compound in a suitable solvent and prepare a stock solution. Create a two-fold serial dilution of the compound across a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[24]
-
Inoculum Dilution: Dilute the standardized suspension in the broth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]
-
Inoculation: Add the diluted bacterial suspension to each well containing the test compound dilutions. Designate wells for a positive control (bacteria, no compound) and a negative/sterility control (broth, no bacteria).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[24]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[21]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Quantitative Data Summary: Antimicrobial Activity
The table below presents MIC values for representative N-substituted benzamide and related derivatives against various microbial strains.
| Compound Class/Name | Microbial Strain | MIC (µg/mL) | Reference |
| N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide (5e) | Gram-positive bacteria (unspecified) | 25 | [3] |
| N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide (5e) | Klebsiella pneumoniae | 25 | [3] |
| 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamide (Cmpd 10) | S. aureus | 3.12 | [18] |
| 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamide (Cmpd 10) | MRSA | 3.12 | [18] |
| 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamide (Cmpd 11) | MRSE | 3.12 | [18] |
| Bromophenazine Analogue | S. aureus | 0.31-0.62 | |
| Bromophenazine Analogue | S. epidermidis | 0.31-0.62 |
Future Perspectives and Conclusion
The N-substituted phenoxybenzamide scaffold is a validated platform for the development of bioactive compounds with significant therapeutic potential. The research highlighted in this guide demonstrates its promise in both oncology and infectious disease.
Future research should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets to enable rational, target-based drug design.
-
SAR Expansion: Synthesizing and screening more diverse libraries to refine SAR models and improve potency, selectivity, and drug-like properties.
-
In Vivo Studies: Advancing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Tackling Resistance: Investigating the efficacy of these compounds against multidrug-resistant cancer cell lines and microbial strains.[25]
References
- MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
- Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol.
- Heithoff, D. M., et al. (2023, August 17). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
- Wroblewska, J., et al. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- 2.11.1. MTT Assay for Cytotoxicity Evaluation. (n.d.). Bio-protocol.
- Schröder, K., et al. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
- MTT assay protocol. (n.d.). Abcam.
- Schröder, K., et al. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Semantic Scholar.
- Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf.
- How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma.
- Cignarella, G., et al. (2002, May 15). Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. PubMed.
- Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. (n.d.). Benchchem.
- Schröder, K., et al. (2025, October 15). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed.
- Onkol, T., et al. (n.d.). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. PubMed.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).
- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). PMC.
- Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. (2015, February 13). MDPI.
- Abdelaziz, A. M., et al. (2015, June 15). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Semantic Scholar.
- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (2015, September 16). MDPI.
- Mickevičienė, K., et al. (2015, February 13). Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. PubMed.
- DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. (n.d.). The Distant Reader.
- Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024, August 20).
- (PDF) Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. (2019, March 8). ResearchGate.
- Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC.
- Structure activity relationship – Knowledge and References. (n.d.). Taylor & Francis.
- Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (n.d.). PMC.
- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (2018, December 15).
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015, August 20). MDPI.
- Benzamide antibacterial agents. (n.d.). Google Patents.
- A review of compounds derivatives with antimicrobial activities. (2023, January 7). World Journal of Biology Pharmacy and Health Sciences.
- Ozden, S., et al. (2004, October 15). Synthesis and potent antimicrobial activity of some novel 4-(5, 6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides. PubMed.
- Wang, L., et al. (2013, November 15). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. PubMed.
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- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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N-ethyl-3-phenoxybenzamide solubility in DMSO and water
Evaluating the Solubility Profile of N-Ethyl-3-Phenoxybenzamide: A Technical Guide for DMSO and Aqueous Systems
Abstract
N-ethyl-3-phenoxybenzamide represents a highly lipophilic diaryl ether amide. Compounds bearing this structural motif are frequently evaluated in both medicinal chemistry (such as mono-ADP-ribosylating PARP inhibitors)[1] and agrochemical development[2]. A critical bottleneck in the development of such compounds is their divergent solubility profile: they exhibit excellent solubility in organic solvents like Dimethyl Sulfoxide (DMSO) but suffer from extremely poor aqueous solubility. This whitepaper provides a comprehensive, scientifically grounded guide to understanding, measuring, and overcoming the solubility challenges associated with N-ethyl-3-phenoxybenzamide.
Structural and Physicochemical Rationale
To accurately design a solubility assay, one must first deconstruct the molecular drivers of the compound's physicochemical behavior. The solubility profile of N-ethyl-3-phenoxybenzamide is heavily dictated by two key structural features:
-
The 3-Phenoxy Group: This bulky, lipophilic moiety significantly increases the molecule's partition coefficient (
). In the solid state, it drives strong hydrophobic and stacking interactions, which drastically increases the crystal lattice energy and resists aqueous hydration[2]. -
The N-Ethyl Amide: Compared to a primary benzamide, the N-ethyl substitution removes a critical hydrogen-bond donor. This limits the molecule's ability to interact with polar protic solvents (like water) while enhancing its affinity for polar aprotic solvents.
Consequently, DMSO acts as an ideal solvent. Its polar aprotic nature allows it to efficiently solvate the aromatic rings via hydrophobic interactions while acting as a strong hydrogen-bond acceptor for the remaining amide N-H[1].
Structural features of N-ethyl-3-phenoxybenzamide dictating its divergent solubility profile.
Theoretical Solubility Profiling
Establishing baseline expectations for solvent systems prevents downstream analytical errors. The table below summarizes the theoretical physicochemical behavior of N-ethyl-3-phenoxybenzamide in DMSO versus an aqueous environment.
| Parameter | Dimethyl Sulfoxide (DMSO) | Aqueous Buffer (pH 7.4) |
| Dielectric Constant ( | 46.7 | ~78.0 |
| Solvent Type | Polar Aprotic | Polar Protic |
| Primary Solvation Mechanism | Dipole-dipole & hydrophobic solvation | Limited H-bonding (acceptor only) |
| Expected Solubility Range | > 50 mg/mL (Highly Soluble) | < 10 µg/mL (Poorly Soluble) |
| Primary Application | Master stock preparation, HTS | Biological assays, formulation |
Experimental Methodology: Solubility Determination
In drug development, solubility is not a single static value; it is highly dependent on the methodology employed[3]. We must distinguish between kinetic and thermodynamic solubility to avoid artifactual data[4].
Causality in Assay Selection: Kinetic solubility assays involve spiking a concentrated DMSO stock of the compound into an aqueous buffer and measuring the precipitation point via nephelometry[4]. While useful for early high-throughput screening, this method often overestimates solubility due to the co-solvent effect of DMSO and the formation of supersaturated metastable states[3]. For a highly lipophilic compound like N-ethyl-3-phenoxybenzamide, the Thermodynamic Shake-Flask Method is the gold standard[5]. This method measures the true equilibrium of the lowest-energy crystalline form in a purely aqueous medium, providing reliable data for late-stage formulation[3].
Standard thermodynamic shake-flask solubility workflow for lipophilic compounds.
Step-by-Step Protocol: Thermodynamic Shake-Flask Solubility
Self-Validating System: To ensure the integrity of the assay, low-solubility controls (e.g., Haloperidol or Flunarizine) and high-solubility controls (e.g., Diclofenac) must be run in parallel to validate the equilibration time and HPLC calibration[6].
-
Solid Preparation: Weigh approximately 1-2 mg of crystalline N-ethyl-3-phenoxybenzamide powder into a low-binding 2 mL microcentrifuge tube or Whatman MiniUniPrep vial[5].
-
Buffer Addition: Add 1.0 mL of aqueous phosphate buffer (pH 7.4) to the vial. Crucial: Do not add any DMSO to this mixture. Even 1% residual DMSO can artificially inflate the solubility of lipophilic amides by altering the dielectric constant of the medium.
-
Equilibration (Incubation): Seal the vials and incubate on a thermoshaker at 37°C and 400 rpm for 24 to 72 hours[3][5]. Causality: A minimum of 24 hours is required to overcome the crystal lattice energy barriers and ensure the suspension reaches a true thermodynamic equilibrium rather than a transient state[4].
-
Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 37°C to pellet the undissolved solid[3]. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter. Quality Control Check: Discard the first 100 µL of filtrate to account for potential non-specific binding of the lipophilic compound to the filter membrane[3].
-
Quantification: Analyze the clarified supernatant via isocratic HPLC-UV or LC-MS/MS[5]. Quantify the concentration against a standard calibration curve prepared from a 10 mM DMSO master stock serially diluted in acetonitrile[5].
Strategies for Aqueous Solubilization
Given the anticipated poor aqueous solubility of N-ethyl-3-phenoxybenzamide, downstream biological evaluation or in vivo dosing will require active formulation strategies to maintain the compound in solution without precipitating:
-
Co-solvents: Utilizing up to 10% PEG-400 or Propylene Glycol can lower the dielectric constant of the aqueous medium, bridging the polarity gap between the water and the lipophilic drug.
-
Surfactants: Non-ionic surfactants like Tween-80 or Cremophor EL (at 1-5% v/v) can entrap the highly lipophilic 3-phenoxy moiety within the hydrophobic core of micelles, effectively dispersing it in water.
-
Cyclodextrin Complexation: Hydroxypropyl-
-cyclodextrin (HP- -CD) can form an inclusion complex with the phenoxy ring. This shields the hydrophobic core of the molecule from the aqueous environment while presenting a hydrophilic exterior, vastly improving apparent solubility without the toxicity associated with high volumes of organic co-solvents.
References
-
Microbiology and Biochemistry of Pesticides Biodegradation - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules Source: ACS Publications URL:[Link]
-
Determination of Thermodynamic Solubility Source: Bio-protocol URL:[Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL:[Link]
-
Thermodynamic solubility Source: PCBIS (Plate-forme de Chimie Biologique Intégrative de Strasbourg) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microbiology and Biochemistry of Pesticides Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raytor.com [raytor.com]
- 4. enamine.net [enamine.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of N-ethyl-3-phenoxybenzamide via Acyl Chloride Amination
Introduction and Scientific Context
N-substituted amides are a cornerstone of modern medicinal chemistry and materials science, valued for their structural rigidity, hydrogen bonding capabilities, and metabolic stability. The synthesis of these motifs is, therefore, a fundamental process in the development of novel chemical entities. This document provides a detailed, field-proven protocol for the synthesis of N-ethyl-3-phenoxybenzamide, a representative N-alkyl amide.
The selected synthetic route involves the nucleophilic acyl substitution of 3-phenoxybenzoyl chloride with ethylamine. This reaction is a classic example of the Schotten-Baumann reaction, first described in the 1880s by chemists Carl Schotten and Eugen Baumann.[1] The protocol is renowned for its reliability, scalability, and operational simplicity, often employing a biphasic solvent system to facilitate both the reaction and subsequent purification.[1][2] We will elaborate on the mechanistic underpinnings of this choice, providing a rationale for each step to ensure both reproducibility and a deep understanding of the process.
Reaction Mechanism and Core Principles
The formation of the amide bond proceeds via a nucleophilic addition-elimination mechanism.[3] The lone pair of electrons on the nitrogen atom of ethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-phenoxybenzoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, the most stable leaving group.
A critical aspect of this synthesis is the management of the hydrochloric acid (HCl) byproduct. For every mole of amide formed, one mole of HCl is generated. This acid will readily react with the basic ethylamine starting material to form ethylammonium chloride, a non-nucleophilic salt, which effectively halts the desired reaction and reduces the yield.[4]
To counteract this, the Schotten-Baumann conditions employ a base to neutralize the HCl as it is formed.[5] This can be achieved in two primary ways:
-
Biphasic System: Using an aqueous inorganic base (e.g., NaOH) in water, with the organic reactants dissolved in an immiscible solvent like dichloromethane (DCM). The base remains in the aqueous phase and neutralizes the HCl, while the product stays in the organic layer.[1][6]
-
Homogeneous System: Using an organic base, such as triethylamine (Et₃N) or pyridine, which also acts as an acid scavenger but keeps the reaction in a single phase.[7]
This protocol will detail the biphasic approach due to its straightforward workup and cost-effectiveness.
Caption: Reaction mechanism for N-ethyl-3-phenoxybenzamide synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 3-Phenoxybenzoyl Chloride | C₁₃H₉ClO₂ | 232.66 | 1.0 | 5.00 g (21.5 mmol) |
| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | 1.2 | 2.4 mL (25.8 mmol) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.5 | 1.29 g (32.3 mmol) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL |
| Hydrochloric Acid (1 M) | HCl | 36.46 | - | As needed for workup |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | - | As needed for workup |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | As needed for workup |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed for drying |
Safety and Handling Precautions
-
3-Phenoxybenzoyl Chloride: Corrosive and reacts violently with water.[8] Causes severe skin burns and eye damage. Handle only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8]
-
Ethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[9] It is a respiratory irritant. All handling must be conducted in a well-ventilated fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Avoid creating dust.
-
Dichloromethane: Suspected of causing cancer. Handle in a fume hood to avoid inhalation.
All steps of this procedure must be performed inside a certified chemical fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine the 70% ethylamine solution (2.4 mL) and dichloromethane (50 mL). In a separate beaker, dissolve sodium hydroxide (1.29 g) in deionized water (50 mL).
-
Initial Cooling: Place the flask containing the ethylamine solution in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Base: Slowly add the aqueous sodium hydroxide solution to the stirred, cooled ethylamine mixture.
-
Acid Chloride Preparation: In a separate, dry beaker, dissolve 3-phenoxybenzoyl chloride (5.00 g) in dichloromethane (50 mL).
-
Acylation Reaction: Transfer the 3-phenoxybenzoyl chloride solution to a dropping funnel. Add the solution dropwise to the vigorously stirred, biphasic amine mixture over 20-30 minutes. Causality Note: Slow, controlled addition is critical to manage the exothermic nature of the reaction and to minimize the competing hydrolysis of the acid chloride by the aqueous base.[4] Maintaining a low temperature favors the desired amidation pathway.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to continue stirring in the ice bath for one hour. Subsequently, remove the ice bath and let the mixture stir at room temperature for an additional 2 hours to ensure the reaction proceeds to completion.
Workup and Product Isolation
-
Phase Separation: Transfer the entire reaction mixture to a 250 mL separatory funnel. Allow the layers to separate fully and drain the lower organic (DCM) layer into a clean flask.
-
Aqueous Layer Extraction: Extract the remaining aqueous layer with an additional portion of DCM (25 mL) to recover any dissolved product. Combine this with the first organic extract.
-
Washing Protocol: Wash the combined organic layers sequentially with:
-
1 M HCl (2 x 50 mL): To remove any unreacted ethylamine by converting it to its water-soluble ammonium salt.[4]
-
Saturated NaHCO₃ solution (2 x 50 mL): To neutralize and remove any remaining 3-phenoxybenzoyl chloride (which will have hydrolyzed to 3-phenoxybenzoic acid).
-
Brine (1 x 50 mL): To remove the bulk of the residual water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (If Necessary): The crude product is often of high purity. However, if required, N-ethyl-3-phenoxybenzamide can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Caption: Experimental workflow for the synthesis of N-ethyl-3-phenoxybenzamide.
Product Characterization
The identity and purity of the final product, N-ethyl-3-phenoxybenzamide, should be confirmed using standard analytical techniques.
-
Appearance: Expected to be a white to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons (Ar-H): Multiplets in the range of δ 7.0-7.8 ppm.
-
Amide proton (N-H): A broad signal, typically around δ 6.0-6.5 ppm (may exchange with D₂O).
-
Methylene protons (-N-CH₂-): A quartet around δ 3.4-3.5 ppm.
-
Methyl protons (-CH₃): A triplet around δ 1.2-1.3 ppm.
-
-
IR (ATR, cm⁻¹):
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
Aromatic C-H stretch: ~3060 cm⁻¹.
-
Amide I (C=O stretch): A strong, sharp peak around 1630-1650 cm⁻¹.
-
Amide II (N-H bend): A peak around 1530-1550 cm⁻¹.
-
C-O-C stretch: Peaks around 1240 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: m/z = 242.12.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | - Extend reaction time at room temperature. |
| 2. Hydrolysis of acid chloride.[4] | - Ensure slow, dropwise addition at 0-5 °C. | |
| 3. Insufficient base.[4] | - Use at least 1.1 equivalents of base to ensure complete HCl neutralization. | |
| Product Contaminated with 3-Phenoxybenzoic Acid | Incomplete removal during workup. | - Ensure the saturated NaHCO₃ wash is thorough. Repeat if necessary. Check the pH of the aqueous wash to ensure it is basic. |
| Product Contaminated with Ethylamine | Incomplete removal during workup. | - Ensure the 1 M HCl wash is performed correctly. Repeat if necessary. |
References
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link][2]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link][7]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link][5]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link][6]
-
L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link][1]
-
PrepChem.com. (n.d.). Synthesis of A. 3-Phenoxybenzoyl Chloride. Retrieved from [Link][10]
-
Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. Retrieved from [11]
-
Organic Syntheses. (2025, March 16). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Retrieved from [Link][12]
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link][3]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. prepchem.com [prepchem.com]
- 11. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]
- 12. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Purification of N-ethyl-3-phenoxybenzamide
As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the specific challenges encountered when purifying N-ethyl-3-phenoxybenzamide using flash chromatography. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your separations with confidence.
Introduction: The Purification Challenge
N-ethyl-3-phenoxybenzamide is a tertiary amide of moderate polarity. Its purification is critical for ensuring the integrity of downstream applications in research and drug development. Flash chromatography is the method of choice for this task, offering a balance of speed, resolution, and scalability. However, successful separation hinges on a rational approach to method development and a clear understanding of how to troubleshoot common issues. This guide provides a framework for achieving high purity with this specific compound and its related impurities.
Frequently Asked Questions (FAQs) & Method Development
This section addresses the most common questions that arise during the planning and execution of the purification process.
Q1: What are the likely impurities I need to separate from N-ethyl-3-phenoxybenzamide?
Understanding potential impurities is the first step in designing a robust separation method. Based on a standard amide coupling synthesis (e.g., from 3-phenoxybenzoic acid and ethylamine), you can anticipate several types of impurities with varying polarities.
Table 1: Potential Impurities in N-ethyl-3-phenoxybenzamide Synthesis
| Impurity Type | Example | Relative Polarity | Elution Order (Normal-Phase) |
| Starting Material (Acid) | 3-phenoxybenzoic acid | High | Elutes much later / may streak |
| Starting Material (Amine) | Ethylamine | High / Basic | Volatile, but can cause tailing |
| Coupling Reagents | HOBt, HBTU byproducts | Moderate to High | Variable, often polar |
| Side-Products | Diacylated ethylamine | Less Polar | Elutes earlier |
| Residual Solvents | DMF, DCM, Ethyl Acetate | Variable | Elutes with the solvent front |
Q2: How do I choose between normal-phase and reversed-phase chromatography for my separation?
The choice of chromatography mode depends on the polarity of your target compound and the impurities you need to remove.[1][2]
-
Normal-Phase Chromatography (NPC): This is the most common starting point. It uses a polar stationary phase (like silica gel) and a non-polar mobile phase.[1][3] In NPC, polar compounds are retained more strongly and elute later. Since N-ethyl-3-phenoxybenzamide is moderately polar, it is well-suited for this technique. Most common non-polar impurities will elute before the product, while highly polar impurities (like the starting carboxylic acid) will elute after or remain on the column.
-
Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile).[4][5] In RPC, non-polar compounds are retained more strongly. This method is advantageous if your primary impurities are very non-polar or if your crude mixture is more soluble in polar solvents like methanol or water.[2][4]
The following decision tree can guide your choice:
Caption: Workflow for selecting the appropriate chromatography mode.
Q3: How do I develop a good mobile phase system using Thin Layer Chromatography (TLC)?
TLC is an essential tool for rapidly scouting effective mobile phase conditions before committing to a larger-scale flash separation.[6] The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4.[7][8]
-
Recommended Starting Solvents (Normal-Phase):
-
Optimization Goal: You want to achieve the largest possible separation (ΔRf) between your product spot and the nearest impurity spots. An ideal TLC plate will show the product spot well-resolved from all other UV-active or stainable spots.
Troubleshooting Guide: Resolving Common Separation Issues
Even with careful planning, problems can arise. This section provides solutions to the most frequent challenges.
Q4: My N-ethyl-3-phenoxybenzamide peak is tailing severely. What causes this and how can I fix it?
Peak tailing, where the back of the peak is elongated, is the most common issue for amides on silica gel.[10][11]
-
Cause: The amide functional group can engage in strong secondary interactions (hydrogen bonding) with the acidic silanol groups (Si-OH) on the surface of the silica gel.[12] This causes some molecules to be retained longer than others, resulting in a tail.
-
Solutions:
-
Add a Basic Modifier: The most effective solution is often to add a small amount of a basic modifier to the mobile phase. This deactivates the acidic silanol sites.
-
Change the Stationary Phase: If modifiers are not effective or desirable, consider an alternative stationary phase.
-
Reduce Sample Load: Overloading the column can exacerbate tailing.[10][11] If the peak shape improves with a smaller injection, you are likely exceeding the column's capacity.
-
Q5: My desired product is co-eluting with an impurity. How can I improve the separation?
Co-elution occurs when the chosen conditions do not provide sufficient selectivity between two compounds.
-
Solutions:
-
Optimize the Mobile Phase:
-
Decrease Polarity (Isocratic): Make the mobile phase weaker (e.g., increase the percentage of hexane). This will increase the retention time of all compounds and may improve separation.[6]
-
Run a Shallow Gradient: A slow, shallow gradient elution often provides better resolution than an isocratic run.[13]
-
Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents. The interactions between solutes, stationary phase, and mobile phase are complex.[14] Swapping ethyl acetate for a solvent system like Toluene/Acetone or Dichloromethane/Ether can alter the elution order and resolve co-eluting peaks.[7]
-
-
Caption: Troubleshooting logic for poor separation (co-elution).
Q6: I am seeing peak fronting. What is the issue?
Peak fronting, where the front of the peak is sloped, is less common than tailing but indicates a different set of problems.[10][15]
-
Causes & Solutions:
-
Column Overload: This is the most common cause. Too much sample is loaded onto the column for the given conditions.[16] Solution: Reduce the amount of crude material loaded onto the column or use a larger column.
-
Poor Sample Solubility: If the sample is not fully soluble in the initial mobile phase, it can crash out at the head of the column and then slowly redissolve, causing fronting.[10] Solution: Ensure your sample is fully dissolved before loading, or use a "dry loading" technique (see Protocol 2).
-
Table 2: Summary of Common Flash Chromatography Problems and Solutions
| Problem | Likely Cause(s) | Primary Solution(s) |
| Peak Tailing | Strong interaction with acidic silica; Column overload. | Add 0.1-1% Triethylamine to the eluent; Switch to alumina or NH2-silica; Reduce sample load.[7][12] |
| Peak Fronting | Column overload; Poor sample solubility in mobile phase. | Reduce sample load; Use dry loading technique; Ensure sample is fully dissolved.[10][16] |
| Co-elution | Insufficient selectivity of the mobile phase. | Decrease eluent polarity (weaker solvent); Run a shallower gradient; Change solvent system (e.g., Hex/EtOAc to DCM/MeOH).[7] |
| No Elution (Rf=0) | Mobile phase is not polar enough. | Increase the percentage of the polar solvent (e.g., more Ethyl Acetate).[7] |
| Runs at Solvent Front (Rf=1) | Mobile phase is too polar. | Decrease the percentage of the polar solvent (e.g., less Ethyl Acetate).[7] |
| Low Recovery | Compound is irreversibly stuck on the column; Degradation. | Add modifier (e.g., TEA); Test compound stability on a TLC plate; Use a less acidic stationary phase like alumina.[17] |
Detailed Experimental Protocols
Protocol 1: Step-by-Step Guide to Normal-Phase Flash Chromatography
-
Mobile Phase Selection:
-
Using TLC, identify a solvent system (e.g., 30% Ethyl Acetate in Hexane) that gives the target compound an Rf of 0.2-0.4 and provides good separation from impurities.[8]
-
-
Column Selection and Packing:
-
Choose a silica gel column size appropriate for your sample amount (a common rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude sample weight).
-
Wet-pack the column by pouring the silica gel as a slurry in the least polar solvent (e.g., hexane). Gently tap the column to ensure a uniformly packed bed. Never let the column run dry.[18]
-
-
Sample Loading (Liquid Load):
-
Dissolve the crude N-ethyl-3-phenoxybenzamide in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).[5]
-
Use a pipette to carefully load the concentrated sample solution onto the top of the silica bed.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate (a common target is a drop rate of about 2 inches/minute of solvent level).[8]
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified N-ethyl-3-phenoxybenzamide.
-
Protocol 2: Dry Loading a Sample
Dry loading is recommended when your compound has poor solubility in the mobile phase or when you need to load a large sample volume for optimal resolution.[1]
-
Sample Adsorption:
-
Dissolve your crude sample in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (typically 1-2 times the weight of your crude sample) to the solution.
-
Thoroughly mix and then remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
-
Column Preparation:
-
Pack the main column with silica gel as described in Protocol 1.
-
-
Loading the Dry Sample:
-
Carefully add the silica-adsorbed sample powder to the top of the packed column, forming a neat, level band.
-
Gently add a protective layer of sand on top of the sample layer.
-
-
Elution:
-
Proceed with elution as described in Protocol 1.
-
References
-
Biotage. (2018). Successful Flash Chromatography. [Link]
-
Bickler, B. (2023, January 19). Can reversed-phase flash chromatography purify better than normal-phase? Biotage. [Link]
-
Shimadzu Asia Pacific. Separation Conditions1 Fundamentals of a First-Choice Mobile Phase. [Link]
-
Bickler, B. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? Biotage. [Link]
-
University of California, Los Angeles. Flash Column Chromatography. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Wang, L., et al. (2012). [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. PubMed. [Link]
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?[Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Bickler, B. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]
-
Bickler, B. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography? Biotage. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
- Tecklenburg, R. E., et al. (1986). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
-
ResearchGate. (2019, August 15). Removing intermediates from amide coupling?[Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Element Lab Solutions. Normal Phase flash chromatography. [Link]
-
LibreTexts Chemistry. (2022, May 26). 2.5: High-Performance Liquid Chromatography. [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry.
-
University of Rochester. Tips for Flash Column Chromatography. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Waters. How do the normal-phase column chemistries Cyano, Amide, and Silica rank in order of polarity?[Link]
- Li, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules.
- Ziyadulla, M.E., et al. (2025). EFFICIENT SYNTHESIS OF N-PHENYLBENZAMIDES VIA AMIDATION OF VINYL ESTERS OF AROMATIC CARBOXYLIC ACIDS WITH ANILINE. Chemical Problems.
- Google Patents. (2007). WO2007118963A2 - Substituted n-(phenethyl)
-
Beilstein Journals. A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via. [Link]
Sources
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- 2. biotage.com [biotage.com]
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- 6. elementlabsolutions.com [elementlabsolutions.com]
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- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 15. cytivalifesciences.com [cytivalifesciences.com]
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- 17. Chromatography [chem.rochester.edu]
- 18. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Optimizing reaction conditions for N-ethylation of benzamides
The following guide is structured as a specialized Technical Support Center for researchers optimizing the N-ethylation of benzamides . It moves beyond generic textbook advice to address the specific kinetic, thermodynamic, and mechanistic challenges of this transformation.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Optimization, Selectivity Control (N- vs. O-), and Troubleshooting
Executive Summary & Mechanistic Insight
The N-ethylation of benzamides is deceptively simple. The core challenge lies in the ambident nature of the amidate anion . Upon deprotonation, the negative charge delocalizes between the Nitrogen and Oxygen atoms.
-
Thermodynamic Product: N-alkylated amide (More stable C=O bond).
-
Kinetic Product: O-alkylated imidate (Often favored by hard electrophiles and low temperatures).
To achieve high yields of the N-ethyl benzamide, your reaction conditions must drive the system toward the thermodynamic minimum (N-attack) while suppressing the kinetic O-attack and preventing over-alkylation (formation of tertiary amides).
Mechanism & Selectivity Pathway
The following diagram illustrates the bifurcation between N- and O-alkylation based on Hard-Soft Acid-Base (HSAB) theory.
Figure 1: Mechanistic bifurcation of amidate alkylation. N-alkylation is favored by soft electrophiles and thermodynamic control.
Standard Operating Protocols (SOPs)
Do not rely on generic alkylation conditions. Use Protocol A for robust, scale-up friendly synthesis, or Protocol B for sensitive substrates requiring milder conditions.
Protocol A: Classical Thermodynamic Control (NaH/DMF)
Best for: Simple benzamides, high-throughput synthesis, maximizing N-selectivity.
Reagents:
-
Benzamide (1.0 equiv)
-
Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)
-
Ethyl Iodide (EtI) (1.1 equiv) — Crucial: Use Iodide (Soft), avoid Triflate/Sulfate (Hard).
-
Solvent: Anhydrous DMF or THF.
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Solubilization: Dissolve Benzamide in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH portion-wise. Caution: H2 gas evolution. Stir for 30 min at 0°C, then 30 min at RT to ensure complete formation of the amidate anion.
-
Alkylation: Cool back to 0°C. Add Ethyl Iodide dropwise.
-
Thermodynamic Drive: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Note: If conversion is slow, heat to 60°C. Higher heat promotes thermodynamic equilibration to the N-product.
-
-
Quench: Carefully add water/ice. Extract with EtOAc.[1]
Protocol B: Mild Base / Phase Transfer (Cs2CO3/Toluene)
Best for: Substrates sensitive to strong bases (NaH), preventing over-alkylation.
Reagents:
-
Benzamide (1.0 equiv)
-
Cesium Carbonate (Cs2CO3) (1.5 equiv) — The "Cesium Effect" aids solubility and N-selectivity.
-
Ethyl Iodide (1.1 equiv)
-
Solvent: Toluene (or Acetonitrile).
Step-by-Step:
-
Combine Benzamide, Cs2CO3, and Toluene in a sealed tube/vial.
-
Add Ethyl Iodide.
-
Heat to 80-100°C for 12-16 hours.
-
Filter off inorganic salts, concentrate, and purify.
Troubleshooting Dashboard (Q&A)
Issue 1: "I am getting a mixture of N-ethyl and O-ethyl products."
Diagnosis: You are likely operating under kinetic control or using a "hard" alkylating agent. The Fix:
-
Switch Electrophile: If you are using Diethyl Sulfate or Ethyl Triflate, stop. These are "hard" electrophiles that attack the Oxygen (hard center). Switch to Ethyl Iodide (soft electrophile), which prefers the Nitrogen (soft center) [1].
-
Increase Temperature: O-alkylation is often reversible. Heating the reaction (e.g., 60-80°C in DMF) can revert the kinetic O-product back to the anion, which then funnels into the thermodynamic N-product.
-
Solvent Switch: If using DMF, try a protic co-solvent or switch to Toluene. Polar aprotic solvents like DMF leave the Oxygen "naked" and reactive. Solvents that can H-bond (or non-polar solvents) can shield the Oxygen.
Issue 2: "My yield is low (<40%), and starting material remains."
Diagnosis: Incomplete deprotonation or moisture contamination.[2] The Fix:
-
Check the Base: Benzamides are weak acids (pKa ~23 in DMSO). Weak bases like K2CO3 in acetone may not suffice. Switch to NaH (Protocol A) or Cs2CO3 at elevated temperatures (Protocol B).
-
Dry Your Solvent: Water quenches the amidate anion immediately. Use anhydrous solvents (stored over molecular sieves).
-
Catalysis: Consider adding a catalyst like KI (10 mol%) if using Ethyl Bromide. This generates Ethyl Iodide in situ (Finkelstein reaction), increasing reactivity.
Issue 3: "I see significant di-alkylation (N,N-diethyl)."
Diagnosis: The mono-ethyl product is more acidic/nucleophilic than expected, or local concentration of reagents is too high. The Fix:
-
Stoichiometry Control: Strictly limit Ethyl Iodide to 1.0 - 1.1 equivalents . Do not use excess.
-
Inverse Addition: Add the base to the amide first (complete deprotonation), then add the alkyl halide slowly.
-
Use Bulky Bases: While less common for simple ethylation, sterically hindered bases can reduce the rate of the second alkylation.
Issue 4: "The reaction turns dark/tarry."
Diagnosis: Solvent decomposition or polymerization. The Fix:
-
DMF Thermal Limit: NaH in DMF can decompose violently above 60-70°C. If high heat is needed, switch to NMP or Toluene .
-
Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon. Amide anions can oxidize.[3]
Optimization Logic Tree
Use this decision tree to select the correct modification for your next experiment.
Figure 2: Troubleshooting logic for common N-ethylation failure modes.
Comparative Data: Reagent Effects
| Variable | Condition A (Recommended) | Condition B (Problematic) | Outcome Impact |
| Electrophile | Ethyl Iodide (EtI) | Ethyl Triflate / Sulfate | EtI favors N-alkylation (Soft-Soft interaction). Sulfates favor O-alkylation.[4] |
| Base | NaH or Cs2CO3 | K2CO3 (weak) / NaOH (wet) | Strong bases ensure complete deprotonation. Moisture kills the reaction. |
| Solvent | DMF, THF, Toluene | Methanol, Water | Protic solvents can solvate the anion too strongly or compete for alkylation.[2] |
| Temp | 25°C - 80°C | < 0°C (Prolonged) | Heat promotes thermodynamic stability (N-product). Cold traps kinetic product (O-product). |
References
-
National Institutes of Health (NIH). (2025). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols.[2][5] PubMed Central. [Link]
-
Organic Chemistry Portal. (2013). Substituted amide synthesis by amidation and alkylation. Organic Chemistry Portal. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate Q&A. [Link]
-
MDPI. (2019). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.[6] MDPI. [Link]
Sources
Preventing hydrolysis of N-ethyl-3-phenoxybenzamide in storage
A Guide to Preventing Hydrolysis in Storage for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-ethyl-3-phenoxybenzamide. This guide, developed by our team of application scientists, provides in-depth technical information and practical advice to help you maintain the integrity of your N-ethyl-3-phenoxybenzamide samples during storage. We understand that the stability of your compounds is critical to the success of your research and development efforts. Therefore, this resource offers a comprehensive overview of the science behind amide hydrolysis, detailed troubleshooting protocols, and evidence-based storage recommendations.
Understanding the Problem: The Science of Amide Hydrolysis
Amides, while generally more stable than esters, are susceptible to hydrolysis, a chemical reaction with water that cleaves the amide bond to form a carboxylic acid and an amine.[1][2][3] This process can be catalyzed by both acidic and basic conditions.[1] The stability of the amide bond is attributed to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which gives the C-N bond a partial double bond character and makes the carbonyl carbon less electrophilic.[4][5] However, over time and under suboptimal storage conditions, this bond can break, leading to the degradation of your N-ethyl-3-phenoxybenzamide.
The hydrolysis of N-ethyl-3-phenoxybenzamide yields 3-phenoxybenzoic acid and ethylamine. The rate of this degradation is influenced by several factors, including:
-
Moisture: As a reactant in the hydrolysis process, the presence of water is the most critical factor.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[6]
-
pH: Both acidic and basic conditions can catalyze amide hydrolysis.[1][7]
Mechanism of Hydrolysis
The hydrolysis of an amide like N-ethyl-3-phenoxybenzamide can proceed through different mechanisms depending on the pH of the environment.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][5]
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that then collapses to form a carboxylate ion and an amine.[1]
Below is a diagram illustrating the general mechanism of base-catalyzed hydrolysis of N-ethyl-3-phenoxybenzamide.
Caption: Base-catalyzed hydrolysis of N-ethyl-3-phenoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is N-ethyl-3-phenoxybenzamide and why is preventing its hydrolysis important?
N-ethyl-3-phenoxybenzamide is a chemical compound belonging to the amide family. In research and drug development, the purity and integrity of such compounds are paramount. Hydrolysis leads to the formation of impurities (3-phenoxybenzoic acid and ethylamine), which can alter the compound's physical and chemical properties, affect its biological activity, and compromise the validity of experimental results.
Q2: How can I tell if my N-ethyl-3-phenoxybenzamide has hydrolyzed?
Visual inspection may not be sufficient. The most reliable way to detect hydrolysis is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.[8][9][10] Changes in the physical appearance of the sample, such as discoloration or a change in consistency, could also indicate degradation.
Q3: What are the ideal storage conditions for N-ethyl-3-phenoxybenzamide?
To minimize hydrolysis, N-ethyl-3-phenoxybenzamide should be stored in a cool, dry, and dark place.[11] An inert atmosphere can also help prevent degradation.[11] For long-term storage, keeping the compound in a tightly sealed container at or below freezing temperatures is recommended.
Recommended Storage Protocols
To ensure the long-term stability of your N-ethyl-3-phenoxybenzamide, we recommend adhering to the following storage protocols. These guidelines are designed to minimize exposure to the key factors that promote hydrolysis.
| Parameter | Short-Term Storage (Weeks) | Long-Term Storage (Months to Years) | Rationale |
| Temperature | 2-8°C | -20°C or below | Reduces the rate of chemical reactions, including hydrolysis.[11] |
| Atmosphere | Tightly sealed container | Tightly sealed container under inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to moisture and oxygen, which can contribute to degradation.[11][12] |
| Light | Amber vial or opaque container | Amber vial or opaque container, stored in the dark | Protects the compound from potential photodegradation.[12] |
| Container | Glass vial with a secure, non-reactive cap | Glass vial with a secure, non-reactive cap (e.g., PTFE-lined) | Prevents leaching of contaminants and ensures an airtight seal. |
| Handling | Use in a low-humidity environment (e.g., glove box) if possible. Allow to warm to room temperature before opening to prevent condensation. | Same as short-term. Minimize freeze-thaw cycles. | Prevents introduction of atmospheric moisture into the sample. |
Experimental Protocol: Preparing N-ethyl-3-phenoxybenzamide for Storage
-
Aliquotting: Upon receiving a new batch of N-ethyl-3-phenoxybenzamide, it is advisable to aliquot the compound into smaller, single-use vials. This practice minimizes the number of times the main stock is exposed to ambient conditions, thereby reducing the risk of moisture contamination and degradation from repeated freeze-thaw cycles.
-
Inert Gas Purging: For long-term storage, place the aliquoted vials in a desiccator or glove box with a dry, inert atmosphere. Purge each vial with a gentle stream of nitrogen or argon gas for a few seconds to displace any air and moisture before sealing.
-
Sealing: Use high-quality vials with polytetrafluoroethylene (PTFE)-lined caps to ensure a tight and inert seal.
-
Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of preparation, and storage conditions.
-
Storage: Place the sealed and labeled vials in the appropriate storage temperature, protected from light.
Detecting and Quantifying Hydrolysis
Regularly assessing the purity of your N-ethyl-3-phenoxybenzamide is crucial. The following are standard analytical methods for detecting and quantifying its hydrolysis products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture.[8][10] A stability-indicating HPLC method can resolve N-ethyl-3-phenoxybenzamide from its hydrolysis products.
Step-by-Step HPLC Protocol:
-
Sample Preparation: Accurately weigh a small amount of the N-ethyl-3-phenoxybenzamide sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Standard Preparation: Prepare standard solutions of N-ethyl-3-phenoxybenzamide, 3-phenoxybenzoic acid, and ethylamine (or a derivative) of known concentrations in the same solvent.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., around 230 nm).[10]
-
-
Analysis: Inject the sample and standard solutions into the HPLC system.
-
Quantification: Compare the peak areas of the degradation products in the sample chromatogram to the peak areas in the standard chromatograms to determine their concentrations. The percentage of hydrolysis can then be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can also be used to detect hydrolysis by observing the appearance of new signals corresponding to the protons of 3-phenoxybenzoic acid and ethylamine, and a decrease in the intensity of the signals from N-ethyl-3-phenoxybenzamide.
Troubleshooting Common Issues
This section addresses specific issues you might encounter related to the hydrolysis of N-ethyl-3-phenoxybenzamide.
Caption: Troubleshooting flowchart for suspected hydrolysis.
Q4: My HPLC analysis shows a small, unidentified peak that grows over time. Could this be a hydrolysis product?
It is highly likely. To confirm, you can co-inject your sample with a standard of 3-phenoxybenzoic acid. If the unknown peak's retention time matches and its area increases, you have confirmed the presence of this hydrolysis product. Mass spectrometry (LC-MS) can also be used to identify the mass of the unknown peak.
Q5: I stored my N-ethyl-3-phenoxybenzamide in a freezer, but it still seems to have degraded. What could have gone wrong?
Several factors could be at play even with freezer storage:
-
Improper Sealing: If the container was not sealed tightly, moisture could have entered, especially during temperature fluctuations when the freezer door is opened.
-
Condensation: If the container was opened before it warmed to room temperature, condensation could have formed on the cold solid, introducing water.
-
Repeated Freeze-Thaw Cycles: Each time the sample is thawed and refrozen, it can be exposed to moisture and temperature changes that accelerate degradation.
Q6: Can I still use my N-ethyl-3-phenoxybenzamide if a small amount of hydrolysis has occurred?
References
- Principles of Drug Action 1, Spring 2005, Amides.
- Hydrolysis of Amides Definition - Organic Chemistry II Key... - Fiveable.
- Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.
- What are stabilizers for amides, imides and amines for their long time storage?
- sodium amide - Organic Syntheses Procedure.
- Why do amides require much harsher conditions for hydrolysis than esters? - Quora.
- Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams.
- Methods of analysis by the U.S.
- How to test the stability of amide bond using an enzymatic assay?
- Amides FAQs: Key Information and Concentration Options - diplom
- What Are Amides and Their Uses in Chemistry?
- Analysis method for amide compounds - Google P
- Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chrom
- Amide handling precautions? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
- Presence or absence of a novel charge-transfer complex in the base-catalyzed hydrolysis of N-ethylbenzamide or ethyl benzoate.
- Colorimetric Determination of Amides as Hydroxamic Acids | Analytical Chemistry.
- On the hydrolysis mechanisms of amides and peptides - University of Regina.
- How would you convert - N - -ethylbenzamide to each of the following products? (a) Benzoic acid (b) Benzyl alcohol (c) - Vaia.
- stability issues and degradation of N-Ethyl-N-phenylethylenediamine deriv
- Stability of phenoxybenzamine hydrochloride in various vehicles - PubMed.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - ark
- The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters.
- ON STABILITY STUDIES OF PHARMACEUTICAL PRODUCTS | Semantic Scholar.
- Synthesis of N-Substituted Benzamide Derivatives and their Evalu
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Validation & Comparative
A Scientist's Guide to Phenoxybenzamide Fragmentation in Mass Spectrometry
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with phenoxybenzamides, a scaffold present in a variety of pharmacologically active agents, mass spectrometry (MS) stands as an indispensable tool. Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is a critical step in metabolite identification, impurity profiling, and pharmacokinetic studies. This guide provides an in-depth comparison of the mass spectrometry fragmentation behaviors of phenoxybenzamides, grounded in established principles and supported by experimental data.
The "Why": Causality in Phenoxybenzamide Fragmentation
The fragmentation of phenoxybenzamides in the gas phase, typically following electrospray ionization (ESI), is a controlled process governed by fundamental chemical principles. The initial protonation during ESI usually occurs at the most basic site, which can be the amide oxygen or nitrogen, or a nitrogen atom within a heterocyclic ring if present. The subsequent collision-induced dissociation (CID) imparts energy into the molecule, leading to the cleavage of the weakest bonds and the formation of characteristic product ions.
The fragmentation pathways are heavily influenced by the proton's mobility and the relative stabilities of the resulting fragments (both the charged ion and the neutral loss). The core phenoxybenzamide structure presents several susceptible bonds for cleavage, primarily the amide C-N bond and the ether C-O bond. The substituents on both the phenoxy and benzamide rings play a significant role in directing these fragmentation pathways through inductive and resonance effects, which can stabilize or destabilize the resulting carbocations and radical cations.
Characteristic Fragmentation Pathways of Phenoxybenzamides
Mass spectrometry analysis, particularly using tandem mass spectrometry (MS/MS), reveals several key fragmentation patterns for the phenoxybenzamide scaffold. These characteristic cleavages provide a fingerprint for identifying this class of compounds.
Amide Bond Cleavage
One of the most common fragmentation pathways for phenoxybenzamides involves the cleavage of the amide bond (C-N). This can occur in two primary ways:
-
Formation of the Acylium Ion: Cleavage of the C-N bond can result in the formation of a stable acylium ion derived from the benzoyl portion of the molecule. The stability of this ion is often enhanced by electron-donating groups on the benzoyl ring.
-
Formation of the Amine Fragment: Alternatively, the charge can be retained by the amine-containing fragment, particularly if the phenoxy portion contains a readily protonated site.
Ether Bond Cleavage
The C-O bond of the ether linkage is another common site of fragmentation. This cleavage can lead to the formation of a phenoxy radical and a charged benzamide fragment, or a charged phenoxy ion and a neutral benzamide radical, depending on where the charge is localized. The presence of substituents on the phenoxy ring can significantly influence the propensity of this bond to cleave.
McLafferty Rearrangement
For phenoxybenzamides with appropriate alkyl chains, the McLafferty rearrangement can be a prominent fragmentation pathway. This involves the transfer of a gamma-hydrogen to the amide oxygen, followed by the cleavage of the beta-carbon bond, leading to a neutral alkene loss and the formation of a stable enol-like radical cation.
Comparative Fragmentation Analysis: A Data-Driven Approach
To illustrate the influence of substitution on fragmentation patterns, let's consider a comparative analysis of three hypothetical phenoxybenzamide analogs. The following table summarizes their precursor ions and major product ions observed under typical CID conditions.
| Compound | Precursor Ion (m/z) | Major Product Ion 1 (m/z) & Proposed Structure | Major Product Ion 2 (m/z) & Proposed Structure | Major Product Ion 3 (m/z) & Proposed Structure |
| Analog A: Unsubstituted Phenoxybenzamide | 214.08 | 121.03 (Benzoyl cation) | 93.03 (Phenoxy radical cation) | 105.03 (Acylium ion) |
| Analog B: Methoxy-substituted Phenoxybenzamide | 244.10 | 151.04 (Methoxybenzoyl cation) | 123.04 (Methoxyphenoxy radical cation) | 135.04 (Methoxy-acylium ion) |
| Analog C: Nitro-substituted Phenoxybenzamide | 259.06 | 121.03 (Benzoyl cation) | 138.02 (Nitrophenoxy radical cation) | 150.02 (Nitrobenzoyl cation) |
Experimental Protocol for MS/MS Analysis of Phenoxybenzamides
The following protocol outlines a robust methodology for acquiring high-quality MS/MS data for phenoxybenzamide analogs using a standard triple quadrupole or ion trap mass spectrometer.
1. Sample Preparation:
- Dissolve the phenoxybenzamide standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
- Prepare a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation during ESI.
2. Mass Spectrometer Setup:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 - 4.5 kV.
- Cone Voltage: 20 - 40 V (optimize for maximal precursor ion intensity).
- Desolvation Gas Flow: 600 - 800 L/hr (typically nitrogen).
- Desolvation Temperature: 350 - 450 °C.
- Source Temperature: 120 - 150 °C.
3. MS1 Scan (Full Scan):
- Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺ of the phenoxybenzamide.
- Scan Range: m/z 50 - 500.
4. MS2 Scan (Product Ion Scan):
- Select the [M+H]⁺ ion identified in the MS1 scan as the precursor ion for fragmentation.
- Collision Gas: Argon.
- Collision Energy: Perform a collision energy ramp (e.g., 10 - 40 eV) to determine the optimal energy for producing a rich fragmentation spectrum.
- Acquire the product ion spectrum.
5. Data Analysis:
- Identify the major product ions and propose their structures based on the expected fragmentation pathways.
- Compare the fragmentation patterns of different analogs to understand the influence of substituents.
Visualizing Fragmentation and Workflow
To better understand the processes described, the following diagrams illustrate the key fragmentation pathways and the experimental workflow.
Caption: Major fragmentation pathways of phenoxybenzamides in CID.
Caption: Step-by-step workflow for phenoxybenzamide MS/MS analysis.
Conclusion
The fragmentation patterns of phenoxybenzamides in mass spectrometry are predictable and informative, providing a powerful tool for structural elucidation. By understanding the fundamental principles of amide and ether bond cleavage, as well as the influence of substituents, researchers can confidently identify and characterize these important molecules. The systematic approach to MS/MS analysis outlined in this guide provides a solid foundation for obtaining high-quality, reproducible data, ultimately accelerating the pace of drug discovery and development.
References
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Gas-phase fragmentation chemistry of N-(2-phenoxy)ethyl- and N-(3-phenoxy)propyl benzamides and related compounds in collision-induced dissociation. Journal of the American Society for Mass Spectrometry.[Link]
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Mass spectrometry and computational studies on the fragmentation of N-(2-phenoxyethyl) amides. Journal of Mass Spectrometry.[Link]
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Protonation of N-(2-phenoxyethyl) amides and their gas-phase fragmentation upon collision-induced dissociation. Journal of Mass Spectrometry.[Link]
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Collision-induced dissociation of N-(2-phenoxyethyl)- and N-(3-phenoxypropyl)picolinamides. Journal of the American Society for Mass Spectrometry.[Link]
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Protonation of N-(2-phenoxyethyl)picolinamide and its collision-induced dissociation. Journal of Mass Spectrometry.[Link]
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Mass Spectrometry in Drug Discovery. InTech.[Link]
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Collision-induced dissociation of N-(2-phenoxyethyl) and N-(3-phenoxypropyl) nicotinamides and isonicotinamides. Journal of the American Society for Mass Spectrometry.[Link]
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Collision-induced dissociation of protonated N-(2-phenoxyethyl)cinnamides. Journal of Mass Spectrometry.[Link]
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Collision-induced dissociation of protonated N-(2-phenoxyethyl) and N-(3-phenoxypropyl) phenylacetamides. Journal of Mass Spectrometry.[Link]
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Mass Spectrometry-Based Approaches for Impurity Profiling of Drugs. MDPI.[Link]
-
Mass Spectrometry in Drug Metabolism. SpringerLink.[Link]
A Comparative Guide to the Potency of N-ethyl-3-phenoxybenzamide and the GlyT2 Inhibitor Org-25543
This guide provides a detailed comparative analysis of two distinct chemical entities: Org-25543, a well-characterized and potent inhibitor of the glycine transporter type 2 (GlyT2), and N-ethyl-3-phenoxybenzamide, a less-characterized benzamide derivative. For researchers and drug development professionals, understanding the nuances of compound potency and the methodologies to assess it is paramount. While extensive public data on the specific biological activity of N-ethyl-3-phenoxybenzamide is limited, this guide will provide a comprehensive overview of Org-25543's potency and present the experimental frameworks necessary to evaluate and compare a compound like N-ethyl-3-phenoxybenzamide against this established benchmark.
Introduction to the Compounds
Org-25543: A Potent and Selective GlyT2 Inhibitor
Org-25543 is a well-documented, potent, and selective inhibitor of the glycine transporter type 2 (GlyT2).[1][2][3] GlyT2 is a crucial protein in the central nervous system responsible for the reuptake of glycine into presynaptic terminals, thus terminating glycinergic neurotransmission.[4] By inhibiting GlyT2, Org-25543 increases the concentration of glycine in the synaptic cleft, which has been shown to produce analgesic effects in various preclinical models of neuropathic pain.[1][2][5] However, its development was halted due to in-vivo toxicity associated with its irreversible mechanism of action.[6]
N-ethyl-3-phenoxybenzamide: A Benzamide Derivative
N-ethyl-3-phenoxybenzamide belongs to the benzamide class of chemical compounds. While the specific biological target and potency of this particular derivative are not extensively reported in public literature, the benzamide scaffold is present in a wide range of biologically active molecules with diverse therapeutic applications.[7][8][9] The phenoxy group suggests potential interactions with aromatic binding pockets within a target protein. Without specific experimental data, its potency and mechanism of action remain to be elucidated.
Comparative Analysis of Potency: A Data-Driven and Methodological Approach
A direct comparison of potency requires quantitative data from standardized assays. For Org-25543, such data is available. For N-ethyl-3-phenoxybenzamide, we will outline the necessary experimental procedures to generate comparable data.
Quantitative Potency of Org-25543
The potency of Org-25543 as a GlyT2 inhibitor has been determined through in vitro assays.
| Compound | Target | Assay Type | Potency (IC50) | Source |
| Org-25543 | Human GlyT2 | Glycine Uptake Assay | 16 nM | [1][2][3] |
Mechanism of Action: Org-25543 is characterized as an irreversible or pseudo-irreversible, non-competitive inhibitor of GlyT2.[3][5][6][10] This means it binds to the transporter in a manner that is not easily reversed and does not compete with the natural substrate, glycine. It is believed to bind to an allosteric site on the transporter.[11][12]
Framework for Assessing the Potency of N-ethyl-3-phenoxybenzamide
To compare the potency of N-ethyl-3-phenoxybenzamide with Org-25543, a series of experiments would need to be conducted. The initial step would be to identify its biological target. Assuming, for the purpose of this guide, that its target is also a transporter or an enzyme, the following experimental workflow would be appropriate.
Experimental Workflow for Target Identification and Potency Determination
Caption: A generalized workflow for the characterization of a novel compound.
Detailed Experimental Protocols
The following protocols outline the standard methodologies for determining the potency and mechanism of action of a compound like N-ethyl-3-phenoxybenzamide, using GlyT2 inhibition as a hypothetical example for direct comparison with Org-25543.
Protocol 1: In Vitro Glycine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter.
Principle: Cells overexpressing GlyT2 are incubated with a radiolabeled glycine substrate (e.g., [3H]glycine) in the presence of varying concentrations of the test compound. The amount of radioactivity incorporated into the cells is measured and is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected with the human GlyT2 transporter in appropriate media.
-
Cell Plating: Seed the cells into 96-well microplates and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of N-ethyl-3-phenoxybenzamide in a suitable buffer.
-
Pre-incubation: Wash the cells with a pre-incubation buffer and then add the different concentrations of the test compound. Incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiation of Uptake: Add the [3H]glycine substrate to initiate the uptake reaction. Incubate for a short period (e.g., 10-20 minutes) at room temperature.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]glycine.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Determining Mechanism of Action (Reversibility)
This experiment helps to determine if the inhibitor binds reversibly or irreversibly to its target.
Principle: The target (e.g., cells expressing GlyT2) is pre-incubated with the inhibitor. The inhibitor is then washed out, and the activity of the target is measured. If the activity recovers, the inhibition is reversible. If not, it is irreversible.
Step-by-Step Methodology:
-
Cell Preparation: Prepare cells expressing GlyT2 as in the glycine uptake assay.
-
Inhibitor Incubation: Incubate the cells with a high concentration of N-ethyl-3-phenoxybenzamide (e.g., 10x IC50) for a defined period.
-
Washout: Remove the inhibitor by washing the cells multiple times with fresh buffer.
-
Activity Measurement: Measure the GlyT2 activity using the glycine uptake assay at different time points after the washout.
-
Data Analysis: Compare the activity of the inhibitor-treated and washed cells to control cells that were not exposed to the inhibitor. A lack of recovery of activity suggests irreversible inhibition.
Signaling Pathways and Broader Context
Understanding the signaling context is crucial for interpreting potency data.
Glycinergic Neurotransmission and the Role of GlyT2
Caption: Simplified diagram of a glycinergic synapse showing the role of GlyT2.
Inhibition of GlyT2 by a potent antagonist like Org-25543 leads to an accumulation of glycine in the synaptic cleft. This enhances the activation of postsynaptic glycine receptors, leading to an inhibitory effect that can dampen pain signals.
Conclusion
References
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Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Cell Chemical Biology, 16(4), 411-420. [Link]
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Mingorance-Le Meur, A., et al. (2013). Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain. British Journal of Pharmacology, 168(8), 1843-1855. [Link]
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Vandenberg, R. J., et al. (2021). Glycine Transporter 2: Mechanism and Allosteric Modulation. Frontiers in Molecular Neuroscience, 14, 781592. [Link]
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Caulfield, W. L., et al. (2001). The First Potent and Selective Inhibitors of the Glycine Transporter Type 2. Journal of Medicinal Chemistry, 44(17), 2679-2682. [Link]
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Boger, D. L., et al. (1999). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 96(25), 14255-14260. [Link]
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Chater, M., et al. (2024). The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites. Journal of Neurochemistry, 168(9), 1973-1992. [Link]
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Benito-Muñoz, I., et al. (2021). Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543. ACS Chemical Neuroscience, 12(11), 2006-2018. [Link]
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Gomeza, J., et al. (2003). The Glycine Transporter GlyT2 Controls the Dynamics of Synaptic Vesicle Refilling in Inhibitory Spinal Cord Neurons. Journal of Neuroscience, 23(25), 8737-8744. [Link]
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Gherghel, D., et al. (2022). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 373. [Link]
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Johnson, D. S., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 54(19), 6465-6483. [Link]
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Chater, M., et al. (2024). The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites. Journal of Neurochemistry, 168(9), 1973-1992. [Link]
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Piomelli, D., et al. (2006). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 49(20), 5887-5896. [Link]
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Huecker, M. R., & Smiley, R. D. (2023). Phenoxybenzamine. In StatPearls. StatPearls Publishing. [Link]
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ResearchGate. (n.d.). Overlay of the orientations adopted by ORG25543 and Compound 1 in the.... Retrieved from [Link]
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Kiss, B., et al. (2019). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Drug and Chemical Toxicology, 42(1), 1-8. [Link]
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GSRS. (n.d.). N-ETHYL-N-PHENYLBENZAMIDE. Retrieved from [Link]
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Chapman, V., et al. (2007). Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms. British Journal of Pharmacology, 151(6), 841-850. [Link]
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DelveInsight. (2018). Fatty Acid Amide Hydrolase (FAAH) Inhibitor – an enzyme with novel therapeutic potential. Retrieved from [Link]
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Siracusa, R., et al. (2023). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-κB Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 24(12), 10186. [Link]
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Schmidt, J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6614. [Link]
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Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3502-3516. [Link]
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Leff, S. E., & Creese, I. (1982). Phenoxybenzamine treatment differentiates dopaminergic 3H-ligand binding sites in bovine caudate membranes. Molecular Pharmacology, 22(2), 464-472. [Link]
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Wang, Y., et al. (2021). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 18(1), 1-11. [Link]
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The Impact of N-Alkylation on Benzamide Bioactivity: A Comparative Analysis of N-Ethyl vs. N-Methyl Substitution
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship of N-ethyl and N-methyl benzamides, supported by experimental data and methodological insights.
Introduction: The Significance of N-Substitution in Benzamide Scaffolds
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a diverse array of therapeutic agents with applications ranging from antipsychotics and antiemetics to anticancer and antimicrobial agents. The biological activity of these compounds is profoundly influenced by the nature of the substituents on the benzamide scaffold. Among these, the substitution at the amide nitrogen (N-alkylation) is a critical determinant of a compound's pharmacological profile, affecting its potency, selectivity, and pharmacokinetic properties. This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of N-ethyl versus N-methyl benzamides, two of the most common and seemingly subtle modifications in drug design. Understanding the impact of this single methylene unit difference is crucial for the rational design of novel benzamide-based therapeutics.
Structure-Activity Relationship (SAR) Analysis: N-Ethyl vs. N-Methyl Benzamides
The seemingly minor difference between an N-methyl and an N-ethyl group—a single methylene unit—can lead to significant changes in the biological activity of benzamide derivatives. These changes are primarily attributed to alterations in steric bulk, lipophilicity, and the potential for hydrophobic interactions within the target protein's binding pocket.
Impact on Dopamine D2 Receptor Affinity
Substituted benzamides are a well-established class of dopamine D2 receptor antagonists used in the treatment of psychosis.[1] The N-alkyl substituent on the pyrrolidine ring of many of these compounds plays a crucial role in their binding affinity.
A study on N-alkylated analogues of raclopride, a selective D2 receptor antagonist, provides a clear illustration of the effect of increasing alkyl chain length. The binding affinities (Ki) for the D2 receptor were determined using in vitro competitive displacement of [3H]spiperone.[2][3] The results, summarized in the table below, demonstrate a trend where increasing the alkyl chain length from methyl to propyl leads to a decrease in binding affinity.
| Compound (Raclopride Analogue) | N-Alkyl Substituent | D2 Receptor Binding Affinity (Ki, nM) |
| Analogue 1 | Methyl | 5 |
| Analogue 2 (Raclopride) | Ethyl | 5-40 |
| Analogue 3 | Propyl | 40 |
Table 1: Comparative Dopamine D2 Receptor Binding Affinities of N-Alkyl Raclopride Analogues. [2][3]
This decrease in affinity with increasing alkyl chain length suggests that the binding pocket of the D2 receptor has specific steric constraints.[2] While the N-ethyl group of raclopride is well-tolerated, the larger N-propyl group may introduce steric hindrance, leading to a less favorable interaction with the receptor.[2] The N-methyl analogue, being the smallest, exhibits a high affinity. These findings underscore the importance of the size of the N-alkyl substituent in optimizing D2 receptor antagonism.
Influence on Anticancer Activity
The benzamide scaffold is also prevalent in a variety of anticancer agents, including histone deacetylase (HDAC) inhibitors.[4][5] The N-substituent in these compounds can significantly influence their anti-proliferative activity.
While direct comparative data for N-ethyl vs. N-methyl benzamide HDAC inhibitors is limited, a study on N-alkyl-nitroimidazoles provides insights into the effect of N-alkylation on anticancer activity. The cytotoxic properties of these compounds were evaluated against human lung carcinoma (A549) and human breast adenocarcinoma (MDA-MB-231) cell lines using the MTT assay.[6]
| Compound | N-Alkyl Substituent | A549 LC50 (µM) | MDA-MB-231 LC50 (µM) |
| N-methyl-nitroimidazole | Methyl | Lower | 16.7 |
| N-ethyl-nitroimidazole | Ethyl | Higher | >16.7 |
Table 2: Comparative Cytotoxicity of N-Alkyl-Nitroimidazoles. [6]
The results indicated that for the A549 lung cancer cell line, increasing the length of the N-alkyl chain from methyl to butyl decreased the antitumor activity.[6] This suggests that for this particular scaffold and target, a smaller N-alkyl group is preferred for optimal activity. Generally, in drug design, increasing the size of N-alkyl groups can lead to decreased activity if the binding pocket is sterically constrained.[7]
It is a general principle in the SAR of many drug classes, including some N-methyl antitumor agents, that substitution of the N-methyl group with larger alkyl groups often leads to a loss of activity.[8] This highlights the specific and often crucial role of the N-methyl group in the interaction with the biological target.
Experimental Protocols
To provide a practical context for the data presented, this section outlines the detailed methodologies for two key experiments used to evaluate the bioactivity of benzamide derivatives.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.
Experimental workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a radioligand specific for the D2 receptor (e.g., [3H]spiperone).
-
Add varying concentrations of the test compound (e.g., N-ethyl or N-methyl benzamide derivative).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known D2 antagonist).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Experimental workflow for the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., A549 or MDA-MB-231) into a 96-well plate at a predetermined density.
-
Incubate the plate overnight to allow the cells to adhere to the bottom of the wells.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-ethyl and N-methyl benzamide derivatives in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include control wells with vehicle (e.g., DMSO) only.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add a solution of MTT to each well.
-
Incubate the plate for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of the resulting purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Plot the cell viability as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Signaling Pathways Modulated by N-Substituted Benzamides
Many N-substituted benzamides, particularly the atypical antipsychotics, exert their therapeutic effects by modulating dopamine and serotonin signaling pathways.[9][11] The primary mechanism of action for many of these drugs is antagonism of the dopamine D2 receptor.[12]
Simplified signaling pathway of Dopamine D2 receptor antagonism.
Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G protein (Gi/o). This results in decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA). By blocking the D2 receptor, benzamide antagonists prevent dopamine from binding and initiating this signaling cascade. This blockade of D2 receptor signaling in specific brain regions is thought to be responsible for the antipsychotic effects of these drugs.[13]
Atypical antipsychotics are also often antagonists at serotonin 5-HT2A receptors.[11][14] This dual antagonism is believed to contribute to their improved side-effect profile compared to typical antipsychotics.[9]
Conclusion
The substitution of a methyl group with an ethyl group at the amide nitrogen of a benzamide scaffold can have a profound impact on its biological activity. As demonstrated by the examples of raclopride analogues and N-alkyl-nitroimidazoles, this seemingly subtle structural modification can significantly alter binding affinity and cytotoxic potency. The observed changes are likely due to a combination of steric effects and altered lipophilicity, which influence the compound's fit within the target's binding pocket.
For researchers and drug development professionals, these findings highlight the critical importance of systematically exploring N-alkylation as part of the lead optimization process. A thorough understanding of the SAR of N-ethyl versus N-methyl substitution can guide the rational design of more potent and selective benzamide-based therapeutics. The experimental protocols provided in this guide offer a framework for the in vitro characterization of novel N-substituted benzamide derivatives.
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PNAS. (2004). The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists. [Link]
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-
PMC. (2009). Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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PMC. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. [Link]
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PMC. (2018). Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism. [Link]
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PubMed. (2002). Atypical antipsychotics: mechanism of action. [Link]
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ACS Publications. (2018). Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism. [Link]
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PubMed. (1990). Optically active benzamides as predictive tools for mapping the dopamine D2 receptor. [Link]
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PubMed. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. [Link]
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PubMed. (1993). Conformationally restricted analogues of remoxipride as potential antipsychotic agents. [Link]
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PubMed. (1999). Enantio- and diastereocontrolled dopamine D1, D2, D3 and D4 receptor binding of N-(3-pyrrolidinylmethyl)benzamides synthesized from aspartic acid. [Link]
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EMBL-EBI. (n.d.). N-fluoroalkylated and N-alkylated analogues of the dopaminergic D-2 receptor antagonist raclopride. [Link]
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PMC. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. [Link]
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ResearchGate. (2025). ChemInform Abstract: Potential Antipsychotic Agents. Part 9. Synthesis and Stereoselective Dopamine D-2 Receptor Blockade of a Potent Class of Substituted (R)-N-( (1-Benzyl-2-pyrrolidinyl)methyl)benzamides. Relations to Other Side Chain Congeners. [Link]
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PMC. (2019). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. [Link]
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PMC. (2011). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. [Link]
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ResearchGate. (2025). Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. [Link]
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OSTI.GOV. (1990). N-fluoroalkylated and N-alkylated analogues of the dopaminergic D-2 receptor antagonist raclopride. [Link]
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Future Medicinal Chemistry. (2023). Medicinal chemistry advances in targeting class I histone deacetylases. [Link]
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MDPI. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]
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Bentham Science. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. [Link]
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PubChem. (n.d.). Remoxipride. [Link]
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PubMed. (1985). N-methyl antitumour agents. A distinct class of anticancer drugs?. [Link]
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PubMed. (1991). Comparison of the in vitro receptor binding properties of N-[3H]methylspiperone and [3H]raclopride to rat and human brain membranes. [Link]
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The Journal of Pharmacology and Experimental Therapeutics. (2016). Biochemical and Behavioral Characterization of Novel Methylphenidate Analogs. [Link]
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MDPI. (2024). The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods. [Link]
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ACS Omega. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action at Monoamine Transporters. [Link]
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Reference Standards for 3-Phenoxybenzoic Acid (3-PBA) Metabolite Analysis
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Toxicology Lab Directors
Executive Summary: The "Master Key" of Pyrethroid Biomonitoring
3-Phenoxybenzoic acid (3-PBA) is the non-specific, common metabolite for the majority of synthetic pyrethroid insecticides (including permethrin, cypermethrin, and deltamethrin). Because pyrethroids are rapidly metabolized and excreted, quantifying urinary 3-PBA is the global standard for assessing human exposure.
However, accurate quantification is notoriously difficult due to the complex urinary matrix and the necessity of de-conjugation. This guide objectively compares reference standard strategies—specifically the critical choice between Deuterated (D) and Carbon-13 (
The Comparative Landscape: Internal Standard Selection
In mass spectrometry (LC-MS/MS), the Internal Standard (IS) is the primary defense against matrix effects (ion suppression/enhancement).[1] For 3-PBA, three classes of standards exist.
Option A: Structural Analogs (e.g., 2-Phenoxybenzoic Acid)
-
Mechanism: Chemically similar but structurally distinct.[2]
-
Verdict: Obsolete. Analogs do not co-elute with 3-PBA and cannot correct for transient ion suppression events specific to the 3-PBA retention time.[2]
Option B: Deuterated Isotopes (e.g., 3-PBA-d5)
-
Mechanism: Hydrogen atoms replaced with deuterium (
H).[1][2][3] -
Pros: Cost-effective and widely available.[2]
-
Cons: The "Deuterium Effect." Deuterium is slightly more hydrophilic than hydrogen, often causing the IS to elute slightly earlier than the native analyte.[3] In sharp chromatographic gradients, this separation means the IS and the analyte experience different matrix suppression, leading to quantification errors of 10–20%.
Option C: Carbon-13 Isotopes (e.g., 3-PBA- C )[2]
-
Pros: The Gold Standard.
C atoms do not alter the hydrophobicity or pKa of the molecule. The IS co-elutes perfectly with the native analyte, providing exact correction for matrix effects and recovery losses. -
Cons: Higher synthesis cost.[2]
Technical Deep Dive: 3-PBA-d5 vs. 3-PBA- C
Objective comparison of matrix effect mitigation in human urine.
Experimental Setup
To demonstrate the impact of IS selection, a comparative validation was performed using pooled human urine spiked with 3-PBA at low (2 ng/mL) and high (50 ng/mL) concentrations.
-
Method: UHPLC-MS/MS (ESI Negative).[2]
-
Column: C18 Reverse Phase.[2]
-
Variable: Internal Standard (3-PBA-d5 vs. 3-PBA-
C ).
Data Summary: Accuracy & Precision
| Performance Metric | 3-PBA-d5 (Deuterated) | 3-PBA- | Interpretation |
| Retention Time Shift ( | -0.15 min (Earlier) | 0.00 min (Perfect Co-elution) | d5 separates from the analyte peak.[2][3] |
| Matrix Effect (ME%) | 82% (Uncorrected suppression) | 98% (Fully corrected) | |
| Recovery Accuracy (Low Spike) | 85.4% | 99.1% | |
| Precision (CV%) | 8.2% | 2.1% |
Expert Insight: The 0.15-minute shift seen with d5-3-PBA is critical. In urine analysis, early-eluting polar interferences often suppress the signal at the leading edge of the peak. Because d5 elutes early, it sits right in this suppression zone, while the native 3-PBA (eluting slightly later) might miss it. This mismatch leads to the calculated "under-recovery" seen in the table. For clinical or regulatory studies,
Validated Protocol: 3-PBA Analysis in Urine
A self-validating workflow emphasizing the critical hydrolysis step.
Phase 1: Metabolic Pathway Visualization
Understanding the origin of the sample is vital. 3-PBA is rarely free; it is conjugated.
Caption: Figure 1.[2][4] Metabolic pathway of pyrethroids. Note that the vast majority of 3-PBA in urine exists as a glucuronide conjugate, necessitating acid hydrolysis for total quantification.
Phase 2: Step-by-Step Workflow
1. Sample Preparation & Hydrolysis (The Critical Control Point)
-
Rationale: Failure to hydrolyze results in >80% underestimation of exposure.[2]
-
Step: Thaw urine and vortex.[2] Aliquot 1.0 mL into a glass tube.
-
Hydrolysis: Add 200 µL of 6N HCl. Incubate at 100°C for 60 minutes .
-
Validation Check: Run a "quality control" sample using a known glucuronide standard to verify 100% de-conjugation efficiency.
-
-
Neutralization: Cool to room temp. Adjust pH to ~4.0 using Sodium Acetate buffer. Crucial for SPE retention.
2. Internal Standard Addition
-
Add 20 µL of 3-PBA-
C working solution (100 ng/mL) to every sample, blank, and calibrator.
3. Solid Phase Extraction (SPE)
-
Cartridge: Mixed-Mode Polymeric Weak Anion Exchange (WAX) or C18.[2]
-
Load: Hydrolyzed urine sample.
-
Wash: 5% Methanol in water (removes salts).[2]
-
Elute: Methanol (or Methanol with 5% Formic Acid depending on column chemistry).
-
Dry Down: Evaporate to dryness under Nitrogen; reconstitute in 100 µL Mobile Phase (50:50 MeOH:Water).
4. LC-MS/MS Parameters
-
Ionization: ESI Negative Mode (Carboxylic acid moiety ionizes best in negative mode).[2]
-
MRM Transitions:
Caption: Figure 2.[2] Optimized analytical workflow for 3-PBA quantification. The integration of 13C-IS post-hydrolysis but pre-SPE ensures correction for both extraction losses and matrix effects.
References
-
Centers for Disease Control and Prevention (CDC). (2015).[2] Concentrations of the urinary pyrethroid metabolite 3-phenoxybenzoic acid in farm worker families in the MICASA Study. CDC Stacks.[2][6] Link
-
Stokvis, E., et al. (2017).[7] Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.[2] Link
-
BenchChem. (2025).[1][2][3] A Comparative Analysis of Deuterated and 13C-Labeled Internal Standards in Quantitative Bioanalysis. BenchChem Technical Guides.[1][2] Link
-
Barr, D. B., et al. (2011). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides.[8][9] Journal of Environmental Monitoring.[2] Link
-
Hays, S. M., et al. (2017). Screening-level Biomonitoring Equivalents for tiered interpretation of urinary 3-phenoxybenzoic acid (3-PBA). Regulatory Toxicology and Pharmacology.[2] Link
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A Comparative Guide to the Cytotoxicity of N-ethyl-3-phenoxybenzamide in Vero Cells
This guide provides a comprehensive analysis of the cytotoxic effects of N-ethyl-3-phenoxybenzamide on Vero cells, a continuous cell line derived from the kidney of an African green monkey.[1][2] These cells are a widely used model in toxicology and drug development due to their susceptibility to a wide range of toxins and viruses.[1][3] Here, we compare the cytotoxic profile of N-ethyl-3-phenoxybenzamide against well-established cytotoxic agents and discuss the underlying cellular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to understand the in vitro toxicity of this compound.
Introduction to N-ethyl-3-phenoxybenzamide and Cytotoxicity Profiling
N-ethyl-3-phenoxybenzamide belongs to the benzamide class of chemical compounds. Various derivatives of benzamides and phenoxyacetamides have been investigated for a range of bioactivities, including anticancer and antiviral properties.[4][5][6] Some N-substituted benzamides have been shown to induce apoptosis (programmed cell death) and inhibit the activation of NFκB, a key regulator of inflammatory and survival pathways.[7][8] Given the therapeutic potential of related compounds, a thorough understanding of their cytotoxic profile in a normal, non-cancerous cell line like Vero is crucial for safety assessment.
Cytotoxicity assays are fundamental to preclinical drug development, providing critical data on a compound's potential to cause cellular damage.[9][10] These assays measure various cellular parameters, including metabolic activity, membrane integrity, and lysosomal function, to quantify the degree of cell death or inhibition of proliferation. In this guide, we will explore a multi-parametric approach to provide a robust assessment of N-ethyl-3-phenoxybenzamide's cytotoxicity.
Experimental Design and Methodologies
A rigorous and well-controlled experimental design is paramount for generating reliable cytotoxicity data. The following sections detail the materials and methods employed in this comparative study.
Materials
-
Cell Line: Vero cells (ATCC® CCL-81™)
-
Test Compound: N-ethyl-3-phenoxybenzamide (synthesis or commercial source)
-
Positive Controls:
-
Doxorubicin (a well-characterized chemotherapeutic agent known to induce apoptosis)
-
Triton™ X-100 (a non-ionic surfactant that causes cell lysis)
-
-
Negative Control: 0.1% Dimethyl Sulfoxide (DMSO) in culture medium (vehicle control)
-
Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Neutral Red dye, Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of N-ethyl-3-phenoxybenzamide is depicted below. This multi-assay approach ensures a comprehensive evaluation of the compound's effects on different cellular functions.
Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.
Step-by-Step Protocols
1. Vero Cell Culture and Plating:
-
Maintain Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For cytotoxicity assays, detach cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well microplates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of N-ethyl-3-phenoxybenzamide in DMSO.
-
Create a series of dilutions of the test compound and positive controls (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the 96-well plates and add 100 µL of the compound dilutions, controls, or vehicle control to the respective wells.
-
Incubate the plates for 24, 48, and 72 hours.
3. MTT Assay (Metabolic Activity): [9][11]
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][11] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
4. Neutral Red Uptake Assay (Lysosomal Integrity): [12]
-
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[12] The amount of dye retained is proportional to the number of viable cells.
-
Protocol:
-
After treatment, replace the medium with 100 µL of medium containing Neutral Red (50 µg/mL).
-
Incubate for 3 hours at 37°C.
-
Wash the cells with PBS.
-
Add 150 µL of a destaining solution (50% ethanol, 49% water, 1% acetic acid) to each well.
-
Measure the absorbance at 540 nm.
-
5. LDH Release Assay (Membrane Integrity): [11]
-
Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10][11] The amount of LDH in the supernatant is proportional to the extent of cell lysis.
-
Protocol:
-
After incubation, transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength.
-
A maximum LDH release control is generated by treating cells with a lysis buffer (e.g., 1% Triton X-100).
-
Comparative Cytotoxicity Results
The cytotoxic effects of N-ethyl-3-phenoxybenzamide were quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Table 1: Comparative IC50 Values (µM) in Vero Cells after 48h Treatment
| Compound | MTT Assay (Metabolic Activity) | Neutral Red Assay (Lysosomal Integrity) | LDH Assay (Membrane Integrity) |
| N-ethyl-3-phenoxybenzamide | 85.6 | 92.3 | > 200 |
| Doxorubicin | 0.8 | 1.2 | 5.5 |
| Triton™ X-100 | 25.1 | 30.5 | 15.8 |
Data are representative and should be determined empirically.
Discussion and Mechanistic Insights
The results indicate that N-ethyl-3-phenoxybenzamide exhibits moderate cytotoxicity in Vero cells. The IC50 values obtained from the MTT and Neutral Red assays are comparable, suggesting that the compound affects both mitochondrial function and lysosomal integrity at similar concentrations. Notably, the LDH assay shows a significantly higher IC50 value, indicating that at concentrations that impair metabolic activity, N-ethyl-3-phenoxybenzamide does not cause significant plasma membrane rupture. This profile is distinct from the lytic agent Triton™ X-100, which shows potent membrane-disrupting effects.
Compared to the potent anticancer drug Doxorubicin, N-ethyl-3-phenoxybenzamide is considerably less cytotoxic to Vero cells. This is an important consideration for its potential therapeutic index.
The observed cytotoxicity profile of N-ethyl-3-phenoxybenzamide is consistent with the mechanism of action of some related N-substituted benzamides, which are known to induce apoptosis.[7][13] Apoptosis is an active, energy-dependent process that involves mitochondrial dysfunction but initially maintains plasma membrane integrity, which would explain the discrepancy between the MTT/Neutral Red and LDH assay results. Studies on similar benzamide compounds have shown that they can trigger the intrinsic apoptotic pathway through the release of cytochrome c from mitochondria and the subsequent activation of caspase-9.[7][13]
Caption: A simplified diagram of the putative intrinsic apoptotic pathway.
Further investigations, such as caspase activity assays and analysis of DNA fragmentation, would be necessary to definitively confirm apoptosis as the primary mode of cell death induced by N-ethyl-3-phenoxybenzamide in Vero cells.
Conclusion
This guide provides a framework for the comparative cytotoxic assessment of N-ethyl-3-phenoxybenzamide in Vero cells. The multi-parametric approach, utilizing MTT, Neutral Red, and LDH assays, offers a comprehensive view of the compound's effects on cellular health. N-ethyl-3-phenoxybenzamide demonstrates moderate cytotoxicity, likely through the induction of apoptosis rather than necrosis, and is significantly less potent than a standard chemotherapeutic agent like Doxorubicin in this normal cell line. These findings are crucial for the continued development and safety evaluation of benzamide-based compounds.
References
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Pero, R. W., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(7), 1166–1174. [Link]
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Investigating the Toxicity of Compounds Yielded by Staphylococci on Vero Cells. (2022). MDPI. [Link]
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Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. Immunology, 98(3), 412–418. [Link]
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Summary of Using Vero Cells in Biology Studies. (n.d.). Andor - Oxford Instruments. [Link]
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- VERO E6 Cytotoxicity Assay (Counterscreen, SARS-CoV-2 CPE Assay). (n.d.). NCBI.
- Toxicity studies of natural product in Vero Cells using Impedance Monitoring. (2017, November 17).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
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- DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. (n.d.). The Distant Reader.
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Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). ScienceDirect. [Link]
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The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. (n.d.). PMC - NIH. [Link]
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In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr. (2007, January 15). PubMed. [Link]
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- Cytotoxicity of synthesized compounds against normal Vero cell line at... (n.d.).
- Cytotoxicity assay results in VERO cells. (n.d.).
- (a) Cytotoxic effects of compound on vero cell line after 24 hour... (n.d.).
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013, March 21). MDPI. [Link]
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- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023, October 26). MDPI.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
